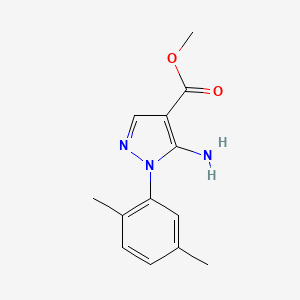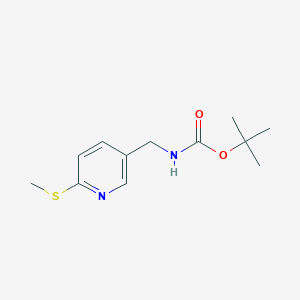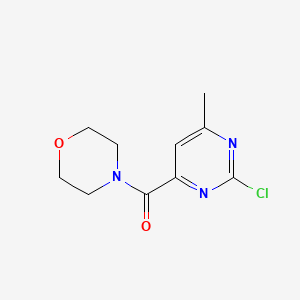
(2-Chloro-6-fluoropyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlor-6-fluorpyridin-4-yl)methanol ist eine chemische Verbindung mit der Summenformel C6H5ClFNO. Es ist ein Derivat von Pyridin, einer basischen, heterocyclischen organischen Verbindung. Das Vorhandensein von Chlor- und Fluoratomen im Pyridinring macht diese Verbindung besonders interessant, da diese Halogene ihr einzigartige Eigenschaften verleihen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Chlor-6-fluorpyridin-4-yl)methanol beinhaltet typischerweise die Halogenierung von Pyridinderivaten. Ein übliches Verfahren ist die Reaktion von 2-Chlor-6-fluorpyridin mit Formaldehyd unter basischen Bedingungen, um die Hydroxymethylgruppe an der 4-Position des Pyridinrings einzuführen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (2-Chlor-6-fluorpyridin-4-yl)methanol sind nicht umfassend dokumentiert. Die großtechnische Synthese würde wahrscheinlich optimierte Versionen der Labormethoden beinhalten, wobei Aspekte wie Ausbeute, Reinheit und Wirtschaftlichkeit berücksichtigt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2-Chlor-6-fluorpyridin-4-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Halogenatome zu entfernen, obwohl dies weniger häufig vorkommt.
Substitution: Die Chlor- und Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxymethylgruppe 2-Chlor-6-fluorpyridin-4-carbonsäure liefern .
Wissenschaftliche Forschungsanwendungen
(2-Chlor-6-fluorpyridin-4-yl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (2-Chlor-6-fluorpyridin-4-yl)methanol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Das Vorhandensein von Halogenatomen kann die Bindungsaffinität und Spezifität der Verbindung für ihre molekularen Zielstrukturen beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, although this is less common.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-chloro-6-fluoropyridine-4-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-fluoropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2-Chlor-6-phenylpyridin-4-yl)methanol
- (2-Chlor-6-p-tolylpyridin-4-yl)methanol
- (2-Chlor-3-fluorpyridin-4-yl)methanol
Einzigartigkeit
(2-Chlor-6-fluorpyridin-4-yl)methanol ist aufgrund des Vorhandenseins von Chlor- und Fluoratomen im Pyridinring einzigartig. Diese Kombination von Halogenen kann unterschiedliche elektronische und sterische Eigenschaften verleihen, wodurch die Verbindung in verschiedenen chemischen und biologischen Anwendungen wertvoll wird .
Eigenschaften
Molekularformel |
C6H5ClFNO |
|---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
(2-chloro-6-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
InChI-Schlüssel |
WZMLZJOCPVHYLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1F)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)


![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)







